molecular formula C10H14N2O2 B1437948 1-(3-Hydroxyphenyl)-3-propylurea CAS No. 70171-67-4

1-(3-Hydroxyphenyl)-3-propylurea

Cat. No.: B1437948
CAS No.: 70171-67-4
M. Wt: 194.23 g/mol
InChI Key: FSZIEBLZDZPOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyphenyl)-3-propylurea is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is supplied with a high purity of 95% and is intended for Research Use Only, not for diagnostic or therapeutic procedures . As a urea derivative featuring a phenolic hydroxyl group, this compound is of significant interest in medicinal chemistry and pharmacology research. Ureas are a prominent scaffold in drug discovery, and the structure of this compound is analogous to several biologically active molecules. For instance, the sulfonylurea chlorpropamide is a well-known antidiabetic agent that works by stimulating insulin release from pancreatic β-cells . Furthermore, the 3-hydroxyphenyl moiety is a key structural feature found in compounds that interact with central nervous system targets, such as the dopamine receptor agonist 3-PPP and ligands for high-affinity binding sites in the brain . Researchers may utilize this compound as a building block in organic synthesis or as a reference standard in the development of new therapeutic agents. Its specific physicochemical properties make it suitable for various analytical applications. Proper storage conditions are at room temperature, and handling should adhere to laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxyphenyl)-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h3-5,7,13H,2,6H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZIEBLZDZPOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Hydroxyphenyl 3 Propylurea and Analogues

Strategic Approaches for Urea (B33335) Bond Formation in Novel Compound Synthesis

The urea functional group is a key structural element in many biologically active compounds. Consequently, a variety of synthetic methodologies have been developed for the preparation of urea derivatives. The classical approach involves reagents like phosgene or its safer solid derivative, triphosgene, which proceed through an isocyanate intermediate.

The most common and direct method for forming an unsymmetrical urea bond is the nucleophilic addition of an amine to an isocyanate. This reaction is typically efficient and high-yielding. In the context of 1-(3-hydroxyphenyl)-3-propylurea, this would involve the reaction of 3-aminophenol with propyl isocyanate or, alternatively, the reaction of propylamine with 3-hydroxyphenyl isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.

The general mechanism for this reaction is as follows:

Step 1: The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate.

Step 2: Simultaneously, the pi electrons of the C=N bond in the isocyanate shift to the nitrogen atom.

Step 3: A proton transfer from the attacking amine nitrogen to the isocyanate nitrogen results in the stable urea linkage.

This approach is highly versatile and is a cornerstone of urea synthesis in medicinal chemistry. Safer alternatives to highly toxic phosgene, such as N,N'-Carbonyldiimidazole (CDI), can also be used. CDI reacts with a primary amine to form an imidazolide intermediate, which then reacts with a second amine in a nucleophilic substitution manner to yield the final urea product.

Condensation reactions provide an alternative route to the urea moiety. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or alcohol. In the synthesis of urea-formaldehyde resins, for example, addition reactions are followed by condensation reactions between methylol and urea derivatives to form methylene and dimethylene-ether linkages. This type of polymerization highlights the fundamental condensation chemistry that can be adapted for the synthesis of smaller molecules.

For the synthesis of simple ureas, a condensation reaction can be performed by heating urea with an amine. For instance, symmetrical N,N'-disubstituted ureas can be synthesized by reacting primary amines with urea, often promoted by microwave irradiation in a suitable solvent like N,N-dimethylacetamide. In the synthesis of 1,3-bis(p-hydroxyphenyl)urea, p-aminophenol is reacted directly with an excess of urea under acidic conditions, followed by heating to facilitate the condensation and formation of the urea linkage. This demonstrates a phosgene-free pathway where urea itself acts as the carbonyl source.

Introduction and Regioselective Functionalization of the Hydroxyphenyl Moiety

The hydroxyphenyl moiety is a common feature in pharmaceutically active compounds. The synthesis of this compound requires the specific use of a 3-substituted phenol precursor, namely 3-aminophenol. The regioselectivity is therefore determined by the choice of this starting material.

However, the functionalization of the phenol ring itself is a significant area of research, aimed at creating analogues with different substitution patterns. Directing-group-free, regioselective C-H bond functionalization of free phenols presents a challenge due to the multiple reactive sites on the aromatic ring. Recent advances have demonstrated methods for achieving selectivity. For example, copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been developed, proceeding smoothly with air as the terminal oxidant. While this specific example relates to p-aminophenol, the principles can inform strategies for modifying the 3-hydroxyphenyl ring system to create novel analogues. Transition metal-free syntheses of N-functionalized 2-aminophenols have also been achieved through dehydrogenation-driven couplings, showcasing methods to install both amino and hydroxy groups onto a phenyl ring in one step.

Derivatization and Modification of the Propyl Chain

Modification of the propyl chain in this compound allows for the exploration of structure-activity relationships. This is typically achieved by utilizing different starting materials in the urea formation step. Instead of propylamine or propyl isocyanate, a wide variety of aliphatic amines or isocyanates with different chain lengths, branching, or terminal functional groups can be employed.

For example, a general synthesis of N,N'-disubstituted ureas can be accomplished using various primary and secondary aliphatic amines, which react under mild conditions to produce the desired products. The synthesis of a series of N,N'-disubstituted thiourea (B124793) and urea derivatives has been described, highlighting the design and successful synthesis of compounds with varied N-substituents as potential inhibitors of nitric oxide synthase. This modular approach allows for the systematic derivatization of the alkyl chain to optimize the compound's properties.

Advanced Purification and Characterization Techniques in Synthetic Organic Chemistry Research

Synthesized organic compounds are rarely pure and often contain by-products or unreacted starting materials. Therefore, rigorous purification is a critical step to ensure the identity and purity of the final product.

Common purification techniques for solid organic compounds like this compound include:

Recrystallization: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The impure solid is dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities in the solution.

Chromatography: Techniques such as column chromatography and thin-layer chromatography (TLC) are powerful methods for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC) is often used for final purity analysis and preparative purification.

Extraction: Liquid-liquid extraction is used to separate compounds based on their differing solubilities in two immiscible solvents, often used during the work-up phase of

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a primary technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for its application in both analytical and preparative scales.

Purity Assessment:

For the purity assessment of this compound and its analogues, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. phenomenex.com This technique utilizes a non-polar stationary phase, typically octadecylsilane (C18) or octylsilane (C8) bonded to silica particles, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, driven primarily by hydrophobic interactions.

A suitable analytical HPLC method for a close analogue, (3-hydroxyphenyl)-urea, has been described, which can be adapted for this compound. sielc.com This method employs a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and reproducibility. sielc.com For mass spectrometry (MS) compatible applications, formic acid is preferred over phosphoric acid. sielc.com

The retention of this compound in RP-HPLC is influenced by several factors, including the hydrophobicity of the molecule (logP value), the pH of the mobile phase, and the specific interactions with the stationary phase. nih.gov The presence of the propyl group increases the hydrophobicity compared to the unsubstituted (3-hydroxyphenyl)-urea, leading to a longer retention time under identical conditions. The phenolic hydroxyl group can also engage in hydrogen bonding interactions, which can be modulated by the mobile phase composition. nih.gov

A typical HPLC setup for the purity assessment of this compound would involve the parameters outlined in the table below.

Table 1: Illustrative HPLC Conditions for Purity Assessment of this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | Isocratic or Gradient elution (e.g., 30-70% B over 20 minutes) | | Flow Rate | 1.0 mL/min | | Column Temperature | Ambient or controlled (e.g., 30 °C) | | Detection | UV at a suitable wavelength (e.g., 210 nm, 254 nm) | | Injection Volume | 10 µL |

Isolation:

For the isolation of this compound on a preparative scale, the analytical HPLC method is scaled up. This involves using a larger column with a greater amount of stationary phase and operating at a higher flow rate. The goal of preparative HPLC is to isolate a sufficient quantity of the pure compound for further studies. The principles of separation remain the same as in analytical HPLC, but the focus shifts from achieving the highest resolution to maximizing throughput and yield while maintaining the desired purity.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of many urea derivatives, including this compound, by GC can be challenging due to their polarity and potential for thermal degradation in the hot injector port and column. nih.gov To overcome these limitations, derivatization is often employed.

Derivatization for GC Analysis:

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for GC analysis. jfda-online.com For compounds containing active hydrogens, such as the hydroxyl and urea groups in this compound, the most common derivatization techniques are silylation and acylation. researchgate.net

Silylation: This process involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govsigmaaldrich.com The resulting TMS derivatives are more volatile and thermally stable. The ease of silylation for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation: This technique introduces an acyl group, often using fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). nih.gov Acyl derivatives are also more volatile and can enhance detection by electron capture detectors (ECD).

The choice of derivatization reagent and reaction conditions (temperature, time, and catalyst) must be optimized to ensure complete and reproducible derivatization of this compound. sigmaaldrich.com

GC-MS for Purity Assessment:

When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data on purity but also structural information for the identification of impurities. The mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern that can be used for its unambiguous identification.

The table below outlines a hypothetical set of GC-MS parameters for the analysis of derivatized this compound.

Table 2: Hypothetical GC-MS Conditions for Analysis of Derivatized this compound

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Investigation of the Mechanism of Action of 1 3 Hydroxyphenyl 3 Propylurea

Identification and Validation of Cellular and Molecular Targets

There is no available research on the specific cellular or molecular targets of 1-(3-Hydroxyphenyl)-3-propylurea.

In Vitro Enzyme Inhibition Kinetics and Specificity Profiling (e.g., Hydrolases, Kinases)

No studies detailing the in vitro enzyme inhibition kinetics or specificity profile of this compound against any enzyme class, including hydrolases or kinases, could be located.

Receptor Binding and Functional Activation Studies (e.g., G Protein-Coupled Receptors, Nuclear Receptors, Ion Channels, Transporters)

Publicly accessible data on the binding affinity or functional activation of this compound at any receptor, such as G protein-coupled receptors, nuclear receptors, ion channels, or transporters, is not available.

Elucidation of Intracellular Signaling Pathway Modulation by this compound

There is no information on how this compound may modulate intracellular signaling pathways.

Analysis of Downstream Signaling Cascades and Mediator Activity

No research has been published on the effect of this compound on downstream signaling cascades or the activity of cellular mediators.

Assessment of Receptor Bias and Functional Selectivity in Cellular Systems

Without identified receptor targets, no assessment of receptor bias or functional selectivity for this compound has been conducted.

Phenotypic Screening and Advanced Cellular Response Analysis

There are no published results from phenotypic screens or other advanced cellular response analyses involving this compound.

Cell-Based Assays for Functional Characterization in Diverse Biological Systems

There is no publicly available research that has utilized cell-based assays to functionally characterize this compound in any biological system.

Investigation of Impact on Fundamental Cellular Processes (e.g., Cell Proliferation, Apoptosis)

No studies were identified that have investigated the effect of this compound on fundamental cellular processes such as cell proliferation or apoptosis. Therefore, no data on its potential to induce or inhibit these processes, nor any associated dose-response relationships or mechanistic details, can be provided.

Preclinical Pharmacological Profiling of 1 3 Hydroxyphenyl 3 Propylurea

In Vitro Pharmacological Selectivity and Comprehensive Off-Target Screening

A crucial step in early drug development is to determine the selectivity of a compound for its intended biological target and to identify any potential off-target interactions that could lead to adverse effects. nih.gov

To assess the selectivity of 1-(3-Hydroxyphenyl)-3-propylurea, it would be screened against a broad panel of biological targets. This typically includes a diverse array of receptors, ion channels, enzymes, and transporters. High-throughput screening (HTS) methodologies are often employed to rapidly evaluate the compound against hundreds of potential off-targets. nih.gov The goal is to identify any unintended interactions at physiologically relevant concentrations. For a urea-based compound, this screening is particularly important as the urea (B33335) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. frontiersin.orgnih.gov

The screening panel would likely include targets from different families, such as G-protein coupled receptors (GPCRs), kinases, proteases, and nuclear receptors. The results of such a screening are typically expressed as the percent inhibition at a given concentration (e.g., 10 µM). Any significant activity (typically >50% inhibition) would warrant further investigation to determine the potency (IC50 or Ki) of the interaction.

Hypothetical Broad Panel Screening Data for this compound Below is an illustrative table representing the type of data generated from a broad panel screening.

Target ClassSpecific Target% Inhibition at 10 µM
GPCRs Adrenergic α1A8%
Dopamine (B1211576) D212%
Serotonin 5-HT2A5%
Kinases Raf1 Kinase65%
MEK115%
ERK210%
Ion Channels hERG3%
Nav1.57%
Enzymes COX-220%
Epoxide Hydrolase55%

Note: This data is hypothetical and for illustrative purposes only.

Based on these hypothetical results, this compound shows potential activity against Raf1 Kinase and Epoxide Hydrolase, which would necessitate further investigation to confirm these off-target effects.

Should significant off-target interactions be identified, medicinal chemistry efforts would be initiated to mitigate these effects through structure-activity relationship (SAR) studies. nih.govnih.gov The goal of SAR is to understand how modifications to the chemical structure of this compound affect its activity at both the desired target and any identified off-targets.

For phenylurea derivatives, modifications can be made to several parts of the molecule: the phenyl ring, the urea linkage, and the propyl group. acs.orgitmedicalteam.pl For instance, changing the substitution pattern on the phenyl ring or replacing the propyl group with other alkyl or aryl groups can significantly alter the binding profile. nih.govresearchgate.net In the case of the hypothetical off-target activity on Raf1 kinase, a known target for some urea-based compounds, chemists would synthesize a series of analogues to identify a compound with improved selectivity. frontiersin.org This iterative process of design, synthesis, and testing is fundamental to optimizing the selectivity profile of a lead compound. nih.gov

Early Stage Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of preclinical development, helping to predict its pharmacokinetic behavior in vivo. nih.govpitt.edu These studies are often conducted in vitro in the early stages to identify potential liabilities.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. wuxiapptec.com In vitro metabolic stability is commonly assessed using liver microsomes or hepatocytes from different species (e.g., rat, dog, human). researchgate.netthermofisher.com These systems contain the major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

In a typical assay, this compound would be incubated with hepatic microsomes and a cofactor (NADPH), and the disappearance of the parent compound would be monitored over time. researchgate.net The results are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). thermofisher.com Compounds that are rapidly metabolized in vitro are likely to have high in vivo clearance and poor bioavailability. wuxiapptec.com For slowly metabolized compounds, more complex systems like hepatocyte co-cultures may be used to allow for longer incubation times. wuxiapptec.com

Hypothetical Metabolic Stability Data for this compound

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Liver Microsomes 4515.4
Dog Liver Microsomes 6211.2
Human Liver Microsomes 5512.6

Note: This data is hypothetical and for illustrative purposes only.

These hypothetical results suggest that this compound has moderate metabolic stability across the tested species.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical parameter that influences its distribution and clearance. nih.govlnhlifesciences.org Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect. springernature.com Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data. bioivt.com

Common methods for measuring plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.gov The assay is performed using plasma from different species, including humans, to assess potential inter-species differences. High plasma protein binding (low fu) can limit the distribution of a drug to tissues and may necessitate higher doses to achieve a therapeutic concentration of free drug.

Hypothetical Plasma Protein Binding Data for this compound

Species% Plasma Protein BindingFraction Unbound (fu)
Rat Plasma 92.5%0.075
Dog Plasma 89.0%0.110
Human Plasma 95.2%0.048

Note: This data is hypothetical and for illustrative purposes only.

These hypothetical results indicate that this compound is highly bound to plasma proteins, particularly in human plasma.

For orally administered drugs, the ability to permeate across the intestinal epithelium is a prerequisite for absorption. nih.govacs.org In vitro permeability is commonly assessed using cell-based models, with the Caco-2 cell line being the most widely used. creative-bioarray.comnih.gov Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including the formation of tight junctions and the expression of transporters. nih.govmolecularcloud.org

In a Caco-2 assay, the compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer, and its appearance on the opposite side is measured over time. nih.gov This allows for the determination of the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP). molecularcloud.org The ratio of the Papp values (efflux ratio) can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). researchgate.netspringernature.com

Hypothetical Caco-2 Permeability Data for this compound

ParameterValueClassification
Papp (AP→BL) (10⁻⁶ cm/s) 12.5High Permeability
Papp (BL→AP) (10⁻⁶ cm/s) 14.8-
Efflux Ratio (Papp(BL→AP)/Papp(AP→BL)) 1.18Not a P-gp substrate

Note: This data is hypothetical and for illustrative purposes only. A good correlation has been observed between oral absorption in humans and Caco-2 permeability, with Papp values >1 x 10⁻⁶ cm/s suggesting good absorption. researchgate.net An efflux ratio of >2 is often used as a cutoff to identify compounds that may be subject to active efflux.

The hypothetical data suggests that this compound has high permeability and is not likely to be a substrate for major efflux transporters, indicating a good potential for oral absorption.

Preclinical Data on this compound Not Publicly Available

Following a comprehensive search of scientific literature and databases, specific preclinical pharmacological data for the chemical compound this compound is not publicly available. Extensive searches were conducted to locate information regarding its cytochrome P450 (CYP) enzyme inhibition and induction potential, preclinical pharmacokinetic (PK) characterization in animal models, and biodistribution studies.

Despite targeted queries for the compound and its potential analogues, no research findings detailing its in vivo pharmacokinetic profiling, physiologically based pharmacokinetic (PBPK) modeling, or tissue distribution in preclinical species could be identified.

The requested article, which was to be strictly focused on the preclinical pharmacological profile of this compound, cannot be generated due to the absence of the necessary scientific data in the public domain. Writing a scientifically accurate and informative article as per the user's detailed outline is contingent on the availability of such research, which appears not to have been published or made accessible.

Therefore, the sections on the evaluation of cytochrome P450 enzyme interactions, preclinical pharmacokinetic characterization, and biodistribution studies for this compound cannot be completed.

Computational and Chemoinformatic Approaches in 1 3 Hydroxyphenyl 3 Propylurea Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method is crucial for understanding the mechanism of action of potential drug candidates by simulating the ligand-receptor binding process and estimating the binding affinity through scoring functions.

In the study of phenylurea derivatives, molecular docking is frequently employed to elucidate their binding modes within the active sites of various biological targets. For instance, research on phenylurea-substituted 2,4-diamino-pyrimidines as potential antimalarial agents used docking to predict their binding mode with Plasmodium berghei (Pb) CDPK1. nih.gov Similarly, docking studies on new phenyl urea (B33335) derivatives as potential IDO1 inhibitors helped to investigate the binding mode with the target enzyme (PDB ID: 6AZV), revealing key hydrogen bond interactions with residues like Ala-264 and His-346. nih.gov Another study on diphenyl urea-clubbed imine analogs as antidiabetic agents used docking to predict their binding at the active site of α-glucosidase, identifying crucial interactions with residues Glu277 and Asn350. nih.gov

For 1-(3-Hydroxyphenyl)-3-propylurea , docking simulations would be used to screen potential protein targets and predict its binding orientation. The hydroxyl group on the phenyl ring and the urea moiety are key features expected to form hydrogen bonds with amino acid residues in a receptor's binding pocket, while the propyl group would likely engage in hydrophobic interactions. An in-silico analysis of the related compound 1,3-bis(p-hydroxyphenyl)urea against cyclooxygenase-1 (COX-1) and tumor necrosis factor-alpha (TNF-α) demonstrated its potential binding interactions within the active sites of these inflammatory targets. researchgate.net

Table 1: Representative Molecular Docking Results for Phenylurea Derivatives Against Various Targets.
Compound ClassTarget ProteinKey Interacting ResiduesReference
Phenylurea-substituted 2,4-diamino-pyrimidinesPlasmodium berghei CDPK1Not specified nih.gov
Phenyl urea derivativesIDO1 (PDB: 6AZV)Ala-264, His-346 nih.gov
Diphenyl urea-clubbed imine analogsα-glucosidaseGlu277, Asn350, Asp307 nih.gov
1,3-bis(p-hydroxyphenyl)ureaCOX-1 (PDB: 1CQE)ARG 120, TYR 355 researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.gov This technique is used to study the stability of ligand-receptor complexes predicted by molecular docking and to analyze the dynamics of their interactions. By simulating the motion of atoms and molecules, MD can reveal how a ligand and its target protein adapt to each other's presence, providing a more realistic view of the binding event.

In research involving phenylurea scaffolds, MD simulations are used to validate docking results and assess the stability of the predicted binding poses. For example, MD simulations of phenyl-piperazine scaffolds as eIF4A1 inhibitors were run for up to 300 nanoseconds to evaluate their binding and energetics. nih.gov These simulations can measure parameters like the root-mean-square deviation (RMSD) of the ligand and protein to confirm that the ligand remains stably bound within the active site over the simulation time.

For This compound , MD simulations would follow molecular docking to refine the predicted binding pose with a potential target. The simulation would show how the compound's flexible propyl chain explores different conformations within the binding pocket and how water molecules might mediate interactions between the ligand and the protein. This would provide insights into the dynamic stability of the complex, which is crucial for predicting the compound's efficacy.

Table 2: Applications of Molecular Dynamics in Phenylurea Research.
Compound TypeSystem StudiedSimulation GoalKey FindingReference
Phenyl-piperazineseIF4A1-ligand complexEvaluate binding and energeticsDemonstrated favorable molecular dynamics and interdomain closure. nih.gov
Thiazole Schiff base derivativesLigand-receptor complexConfirm binding stabilityLigands remained in the binding site with RMSD values below 2 nm. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. niscpr.res.in These methods can compute a wide range of molecular properties, including optimized geometry, charge distribution, molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP). This information is valuable for understanding a molecule's reactivity and its potential to interact with biological targets.

For phenylurea derivatives, DFT calculations can elucidate how substituents affect the electronic properties and, consequently, the biological activity. For example, a DFT study on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a related chalcone, used the B3LYP/6-311++G(d,p) level of theory to examine its structural, electronic, and reactivity properties. niscpr.res.in Such studies calculate the energy gap between HOMO and LUMO, which is an indicator of chemical reactivity.

In the context of This compound , DFT calculations would be employed to determine its stable conformation, the distribution of electron density, and the locations of electrophilic and nucleophilic sites. The MEP map would visualize the regions of positive and negative electrostatic potential, highlighting the hydroxyl and urea groups as likely sites for hydrogen bonding interactions. These electronic properties are fundamental inputs for developing accurate QSAR models.

Table 3: Quantum Chemical Properties Calculated for a Related Hydroxyphenyl-containing Compound.
PropertyCalculated Value (in water)SignificanceReference
HOMO Energy-5.698 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability. niscpr.res.in
LUMO Energy-1.951 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability. niscpr.res.in
Energy Gap (ΔE)3.747 eVIndicator of chemical reactivity and stability. niscpr.res.in

Predictive Modeling for ADME and Biological Activity

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity and pharmacokinetic properties of compounds. These models are crucial in early-stage drug discovery for prioritizing candidates and identifying potential liabilities before synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov By identifying the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence a compound's behavior, QSAR models can predict the activity of new, unsynthesized analogs.

In the field of phenylurea research, QSAR analyses have been instrumental. A study on phenylurea-substituted 2,4-diamino-pyrimidines as antimalarials found that lipophilicity was a key driver for improved activity. nih.gov Another QSAR study on PLpro inhibitors for SARS-CoV-2, which included various aromatic compounds, identified the presence of an aromatic ring and a basic nitrogen atom as crucial for good antiviral activity. mdpi.com

For a series of derivatives based on the This compound scaffold, a QSAR model could be developed to guide structural modifications. By systematically altering substituents on the phenyl ring or the propyl chain and correlating these changes with a measured biological activity (e.g., IC50), a predictive model could be built to design more potent compounds.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

Studies on various urea derivatives have utilized these predictive tools. An in-silico study of 1-benzyl-3-benzoylurea analogs predicted that most compounds would have good gastrointestinal absorption and would not be substrates for P-glycoprotein, a key efflux pump. ubaya.ac.id Similarly, ADMET prediction for N-(phenyl carbamoyl)benzamide indicated favorable distribution and metabolism. researchgate.net

For This compound , these in silico tools would be used to generate a comprehensive profile of its likely pharmacokinetic behavior. The predictions would help assess its potential as an orally bioavailable drug and identify any potential liabilities, such as poor absorption or rapid metabolism, that might need to be addressed through chemical modification.

Table 4: Predicted ADME and Drug-Likeness Properties for Phenylurea Analogs.
Compound ClassPredicted PropertyFindingReference
1-benzyl-3-benzoylurea analogsDrug-LikenessPassed five different drug-likeness criteria. ubaya.ac.id
1-benzyl-3-benzoylurea analogsADMEPredicted to have good GI absorption and no P-gp interaction. ubaya.ac.id
Thiazole Schiff base derivativesADMEIn silico ADMET prediction validated their oral bioavailability. nih.gov
Phenylurea derivativesCNS ActivityCalculated LogP values indicated potential to cross the blood-brain barrier. nih.gov

Table of Mentioned Compounds

Compound NameCompound Class
This compoundHydroxyphenyl Urea
1,3-bis(p-hydroxyphenyl)ureaHydroxyphenyl Urea
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneChalcone
1-benzyl-3-benzoylureaArylurea
N-(phenyl carbamoyl)benzamidePhenylurea Derivative
Phenyl-piperazinesPiperazine Derivative
2,4-diamino-pyrimidinesPyrimidine Derivative
Diphenyl urea-clubbed imine analogsUrea Derivative
Thiazole Schiff base derivativesThiazole Derivative
Cyclooxygenase-1 (COX-1)Enzyme (Protein)
Tumor necrosis factor-alpha (TNF-α)Cytokine (Protein)
Indoleamine 2,3-dioxygenase 1 (IDO1)Enzyme (Protein)
α-glucosidaseEnzyme (Protein)
Eukaryotic initiation factor 4A-1 (eIF4A1)Enzyme (Protein)

Analytical Methodologies for 1 3 Hydroxyphenyl 3 Propylurea and Its Research Metabolites

Advanced Chromatographic Separation Techniques for Compound Analysis

Chromatography is the cornerstone of analytical chemistry for separating individual components from a complex mixture. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Liquid Chromatography (LC) for Complex Mixture Analysis

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like 1-(3-Hydroxyphenyl)-3-propylurea and its expected metabolites. These techniques offer high resolution and are compatible with a wide range of detectors.

Reverse-phase (RP) HPLC is a common method for analyzing compounds like this compound. sielc.com In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. For instance, Urea (B33335), (3-hydroxyphenyl)- can be effectively separated using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring subsequent detection by mass spectrometry (MS), volatile modifiers such as formic acid are used instead of phosphoric acid to ensure compatibility with the MS interface. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster UPLC applications, offering improved resolution and shorter run times. sielc.comsielc.com

The versatility of LC methods allows for scalability, making them suitable for both analytical quantification and preparative separation to isolate impurities or metabolites for further structural elucidation. sielc.comsielc.com

Table 1: Illustrative Liquid Chromatography Parameters for Phenylurea-related Compounds

Parameter Condition Source
Technique Reverse-Phase HPLC/UPLC sielc.comsielc.com
Column Newcrom R1 (Reverse-Phase) sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com

| Application | Analytical quantification, preparative separation, pharmacokinetics | sielc.comsielc.com |

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. Derivatization involves chemically modifying the analyte to produce a less polar and more volatile derivative.

While direct GC analysis of this compound is not common, GC coupled with mass spectrometry (GC-MS) is a valuable tool for the analysis of related metabolites or for specific analytical goals where derivatization is feasible. springernature.com For example, the analysis of hydroxy-fatty acids by GC-MS is a well-established method that involves the derivatization of the hydroxyl and carboxyl groups. springernature.com Similarly, the phenolic hydroxyl and urea functional groups in this compound could be derivatized (e.g., through silylation or acylation) to facilitate GC separation. GC-High Resolution Mass Spectrometry (GC-HRMS) can be employed for suspect screening and non-targeted analysis, offering high mass accuracy and resolution. nih.gov

High-Sensitivity Spectrometric Detection Methods for Quantification

Spectrometric detectors are often coupled with chromatographic systems to provide both qualitative and quantitative information about the analytes.

Mass Spectrometry (MS and LC-MS/MS) for Identification and Quantification

Mass spectrometry is an indispensable tool in modern analytical chemistry due to its high sensitivity, selectivity, and ability to provide molecular weight and structural information. When coupled with liquid chromatography (LC-MS), it becomes a robust platform for the analysis of complex mixtures.

LC-MS/MS, or tandem mass spectrometry, has proven to be a powerful technique for profiling and quantifying compounds in biological matrices. phcog.com This method offers high resolution, high sensitivity, and accurate mass measurement, which are critical for identifying metabolites. phcog.com In a typical LC-MS/MS workflow, the parent ion of the target analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and reduces matrix interference, leading to lower limits of quantification.

The ionization source is a key component of the LC-MS system. Electrospray ionization (ESI) is commonly used for polar compounds like this compound and can be operated in either positive or negative ion mode, depending on the analyte's structure. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide mass accuracy in the low ppm range, which is crucial for the confident identification of unknown metabolites. phcog.comnih.gov

Table 2: Example LC-MS/MS Detection Parameters

Parameter Description Source
Ionization Mode Electrospray Ionization (ESI), positive or negative nih.gov
Mass Analyzer Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ) phcog.comnih.gov
Acquisition Mode Full Scan, Product Ion Scan, Selected Reaction Monitoring (SRM) phcog.com
Mass Resolution High resolution (e.g., 31,000 - 44,000 FWHM) nih.gov

| Mass Accuracy | < 5 ppm | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. While LC-MS/MS is excellent for detection and quantification, NMR provides definitive structural information, making it essential for the unambiguous identification of novel metabolites.

1D NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.orgchemicalbook.comchemicalbook.com 2D NMR experiments, including COSY, HSQC, and HMBC, reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.

In the context of this compound metabolism, NMR would be used to confirm the structure of the parent compound and to identify the exact position of metabolic modifications (e.g., hydroxylation, glucuronidation) on the molecule. While NMR is inherently less sensitive than MS, its strength lies in its ability to provide detailed structural insights without the need for reference standards of the metabolites.

Optimized Sample Preparation and Extraction Protocols for Research Matrices

The quality of analytical data is highly dependent on the sample preparation and extraction procedures. The goal of these protocols is to efficiently isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine, tissue homogenates), remove interfering substances, and concentrate the analyte to a level suitable for detection.

A common approach for extracting small molecules from biological fluids and tissues is protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For example, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be adapted for the extraction of compounds from various matrices. nih.gov This often involves an initial extraction with an organic solvent like acetonitrile, followed by a salting-out step to induce phase separation. nih.gov

For more complex matrices or when higher purity is required, immunoaffinity chromatography (IAC) can be employed. nih.gov IAC uses antibodies specific to the target analyte or a class of compounds to selectively capture them from the sample, resulting in a very clean extract. nih.gov

Following extraction, the sample is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrument. nih.gov The final extract may also be filtered through a syringe filter (e.g., 0.22 µm) before injection into the LC or GC system to remove any particulate matter. phcog.com

Table 3: Common Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Phosphoric Acid
Urea, (3-hydroxyphenyl)-

Application of Isotopic Labeling Strategies for Quantitative and Mechanistic Studies

Isotopic labeling is a powerful technique in analytical and mechanistic studies of chemical compounds, including this compound and its metabolites. This involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule of interest. The resulting isotopically labeled compound is chemically identical to the unlabeled (or "light") compound but has a higher mass. This mass difference is readily detectable by mass spectrometry (MS), allowing for precise quantification and the elucidation of metabolic pathways.

For quantitative studies, isotopically labeled analogs of this compound serve as ideal internal standards for analytical methods like liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for absolute quantification. This is because the SIL-IS co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response. While the synthesis of a specific SIL-IS for this compound is not widely reported in the literature, the methodology is well-established for structurally related compounds. For instance, a study on the urinary metabolite 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), which shares the 3-hydroxyphenyl group, detailed the synthesis of its ¹³C-labeled version for use as a quantitative standard in LC-MS analysis. researchgate.netmdpi.comnih.gov This approach significantly improves the accuracy and precision of concentration measurements in biological matrices. researchgate.netmdpi.comnih.gov

In the context of environmental analysis of phenylurea herbicides, which are structurally analogous to this compound, isotope dilution mass spectrometry is a key technique for achieving low detection limits and high precision. nih.gov

Below is a table illustrating the types of isotopically labeled standards that could be synthesized for the quantitative analysis of this compound and its potential metabolites, based on established methodologies for similar compounds.

Labeled Compound (Hypothetical)IsotopePotential Application in Quantitative Studies
This compound-d₇Deuterium (²H)Internal standard for quantifying the parent compound in biological fluids.
This compound-¹³C₆Carbon-13 (¹³C)Internal standard for tracing the phenyl ring in metabolic studies.
This compound-¹⁵N₂Nitrogen-15 (¹⁵N)Internal standard for studying the fate of the urea moiety.

For mechanistic studies, isotopic labeling is instrumental in tracing the metabolic fate of a compound and elucidating the mechanisms of its transformation. By introducing a labeled version of this compound into a biological system, researchers can track the appearance of the label in various metabolites. This allows for the unambiguous identification of metabolic pathways, such as hydroxylation, N-dealkylation, or conjugation.

A study on the phenylurea herbicide isoproturon (B30282) demonstrated the power of intramolecular carbon and nitrogen isotope analysis to investigate its degradation. nih.gov By analyzing the isotopic composition of the fragments of the molecule, researchers could gain insights into the chemical reactions leading to its breakdown. nih.gov This type of analysis could similarly be applied to this compound to understand its metabolic stability and the specific bonds that are cleaved during its biotransformation.

The following table outlines potential research findings from hypothetical isotopic labeling studies on this compound, drawing parallels from research on related compounds.

Research Finding (Hypothetical)Isotopic Labeling StrategyMechanistic Insight
Identification of a hydroxylated metabolite on the propyl chainAdministration of deuterium-labeled this compound (labeled on the propyl group)Elucidation of oxidative metabolism by cytochrome P450 enzymes.
Determination of the rate of N-depropylationUse of ¹³C-labeled this compound (labeled on the propyl group)Quantifying the contribution of N-dealkylation to the overall metabolism.
Tracing the formation of glucuronide conjugatesIntroduction of ¹³C-labeled this compound (labeled on the phenyl ring)Confirming the pathway of phase II metabolism and identifying the site of conjugation.

Future Directions and Research Perspectives for 1 3 Hydroxyphenyl 3 Propylurea

Rational Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The foundation of advancing any potential therapeutic agent lies in the principles of medicinal chemistry and the rational design of new molecules. For 1-(3-Hydroxyphenyl)-3-propylurea, the future necessitates a systematic approach to synthesizing advanced analogues. This process involves the targeted modification of its chemical structure to enhance desired pharmacological properties while minimizing potential off-target effects.

Key to this endeavor is the exploration of bioisosteric replacements. rsc.org For instance, the 3-hydroxyphenyl group, a crucial feature, could be substituted with other moieties like pyridyl or thienyl groups to probe their influence on receptor binding and selectivity. nih.gov Previous research on similar scaffolds has demonstrated that such modifications can lead to compounds with significantly improved potency and selectivity. nih.gov The synthesis of these new analogues will likely employ established methodologies for urea (B33335) derivative creation, which often involve the reaction of amines with isocyanates. nih.gov However, a focus on developing greener and safer synthetic routes, avoiding toxic reagents like phosgene, will be a critical aspect of this research. nih.gov

The following table outlines potential structural modifications and their intended pharmacological impact:

Structural Modification Rationale Desired Pharmacological Outcome
Alteration of the propyl chainTo explore the impact of chain length and branching on receptor affinity and pharmacokinetic properties.Improved binding affinity, enhanced metabolic stability.
Substitution on the phenyl ringTo investigate the role of electronic and steric effects on target engagement.Increased potency and selectivity.
Replacement of the urea moietyTo assess the necessity of the urea functional group for biological activity and to explore alternative hydrogen bonding patterns.Maintained or improved activity with potentially different pharmacokinetic profiles.

Exploration of Novel Biological Roles and Therapeutic Applications Based on Mechanistic Insights

A deeper understanding of the mechanism of action of this compound is paramount for uncovering its full therapeutic potential. While initial studies may point towards a specific biological target, it is crucial to investigate a broader range of possibilities. The urea functionality is a common motif in a variety of bioactive compounds, including enzyme inhibitors and receptor ligands. nih.govfrontiersin.org

Future research should focus on elucidating the precise molecular interactions between this compound and its biological targets. Techniques such as X-ray crystallography could provide invaluable insights into the binding mode, revealing key hydrogen bonds and other interactions. nih.gov This information would not only confirm the mechanism of action but also guide the rational design of more potent and selective analogues.

Furthermore, exploring its effects on various signaling pathways is essential. For example, studies on analogous compounds have investigated their interactions with central dopamine (B1211576) receptors. nih.gov A comprehensive screening of this compound against a panel of receptors and enzymes could unveil previously unknown biological roles, opening doors to novel therapeutic applications in areas beyond its initial scope of investigation.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is imperative to move beyond single-target investigations and embrace a systems-level perspective. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and organismal response to the compound. nih.govnih.gov

For instance, transcriptomic analysis can reveal changes in gene expression patterns in response to treatment, highlighting the signaling pathways that are modulated. Proteomics can identify alterations in protein levels and post-translational modifications, offering a direct look at the functional consequences of the compound's activity. nih.gov Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism and how it is perturbed by the compound. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed molecular "fingerprints" of the compound's effects. nih.gov This approach can help in identifying biomarkers for efficacy and in predicting potential off-target effects, ultimately leading to a more personalized and effective therapeutic strategy. nih.gov

Emerging Challenges and Opportunities in the Academic Investigation of Urea-Containing Chemical Entities

The academic investigation of urea-containing compounds like this compound is not without its challenges. One significant hurdle can be the synthesis and purification of these molecules, which sometimes require specialized techniques and careful optimization of reaction conditions. nih.govresearchgate.net Furthermore, issues such as poor solubility can hamper biological testing and pharmacokinetic studies. nih.govnih.gov

Despite these challenges, the field presents numerous opportunities. The versatility of the urea scaffold makes it a "privileged structure" in medicinal chemistry, capable of forming key interactions with a wide range of biological targets. rsc.orgfrontiersin.org The vast chemical space of urea derivatives remains largely unexplored, offering fertile ground for the discovery of novel therapeutic agents. frontiersin.org

Collaborations between academic researchers, with their expertise in fundamental biology and chemistry, and pharmaceutical companies, with their resources for drug development, will be crucial for translating promising findings from the laboratory to the clinic. The continued development of innovative synthetic methodologies and high-throughput screening platforms will further accelerate the pace of discovery in this exciting area of research. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3-Hydroxyphenyl)-3-propylurea, and how can purity be optimized?

  • Methodology : The compound can be synthesized via the reaction of 3-hydroxyphenyl isocyanate with propylamine under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How can structural confirmation and purity assessment be performed?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks: urea NH protons (~6.5–7.5 ppm), aromatic protons (6.7–7.2 ppm), and propyl chain signals (0.9–1.6 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 209.1 (exact mass: 208.1 g/mol) .
  • HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm to assess purity (>98%) .

Q. What strategies are effective for improving solubility and stability in biological assays?

  • Methodology :

  • Solubility : Test co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) in phosphate-buffered saline (pH 7.4). Measure solubility via nephelometry .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) and analyze degradation products via LC-MS. Stabilize with antioxidants (e.g., ascorbic acid) in aqueous solutions .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

  • Methodology :

  • Target Screening : Perform high-throughput kinase/GPCR binding assays (e.g., Eurofins Panlabs) or thermal shift assays to identify protein targets .
  • Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing in cell lines (e.g., HEK293) to confirm target relevance. Correlate target modulation with functional outcomes (e.g., apoptosis via Annexin V staining) .

Q. What experimental designs are optimal for pharmacokinetic (PK) and pharmacodynamic (PD) studies?

  • Methodology :

  • In Vivo PK : Administer 10 mg/kg (IV/oral) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, t1/2t_{1/2}, and bioavailability .
  • PD Markers : Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) in tissue homogenates using ELISA or Western blot .

Q. How can computational modeling predict structure-activity relationships (SAR) for urea derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on hydrogen bonding between the urea moiety and active-site residues .
  • QSAR : Train models with descriptors (logP, polar surface area) and bioactivity data from analogs. Validate with leave-one-out cross-validation (R² >0.7) .

Q. How should researchers address contradictory data in biological activity reports?

  • Methodology :

  • Dose-Response Analysis : Replicate assays (n ≥ 3) across multiple cell lines (e.g., MCF-7 vs. HepG2) to rule out cell-specific effects. Use Hill slopes to compare potency (EC50) .
  • Meta-Analysis : Pool data from public databases (ChEMBL, PubChem BioAssay) and apply statistical weighting to resolve discrepancies .

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Feasible Synthetic Routes

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Reactant of Route 1
1-(3-Hydroxyphenyl)-3-propylurea
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxyphenyl)-3-propylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.